
4-(1H-咪唑-2-基)-2-甲基苯胺
描述
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole derivatives has been reported in various studies . For instance, Shobhashana et al. synthesized 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline . Another study reported the synthesis of the Schiff base 4-(((1H-imidazol-2-yl)methylene)amino)phenol .
Molecular Structure Analysis
The molecular structure of imidazole derivatives has been characterized by various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and UV-Vis . The correlation between theoretical and experimental spectroscopy data has been examined .
Chemical Reactions Analysis
Imidazole derivatives have shown a broad range of chemical and biological properties . They have been used in the synthesis of diverse pyrazolophthalazines from the one-pot three-component condensation reaction of phthalhydrazide, malononitrile, and aldehydes .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
作用机制
The mechanism of action of 4-(1H-imidazol-2-yl)-2-methylaniline is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 4-(1H-imidazol-2-yl)-2-methylaniline has anti-inflammatory and anti-cancer properties. It has also been shown to have antioxidant properties and can protect cells from oxidative stress. Additionally, this compound has been shown to have neuroprotective effects and can help prevent neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-(1H-imidazol-2-yl)-2-methylaniline in lab experiments is its versatility. This compound can be used in a variety of experiments due to its anti-inflammatory, anti-cancer, and antioxidant properties. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound in lab experiments.
未来方向
There are several future directions for the study of 4-(1H-imidazol-2-yl)-2-methylaniline. One potential direction is the development of new drugs based on this compound. Another potential direction is the study of its potential use in the development of new electronic devices. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, 4-(1H-imidazol-2-yl)-2-methylaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its anti-inflammatory, anti-cancer, and antioxidant properties make it a versatile compound that can be used in a variety of experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
科学研究应用
治疗潜力
咪唑,作为“4-(1H-咪唑-2-基)-2-甲基苯胺”的核心组成部分,以其广泛的化学和生物学特性而闻名 . 咪唑的衍生物展现出不同的生物活性,包括抗菌、抗分枝杆菌、抗炎、抗肿瘤、抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、抗蠕虫、抗真菌和致溃疡活性 .
抗菌活性
咪唑衍生物已被合成并评估其对各种细菌菌株的抗菌活性,例如枯草芽孢杆菌、大肠杆菌、破伤风梭菌、肺炎链球菌和伤寒沙门氏菌 .
抗氧化活性
咪唑衍生物也已评估其抗氧化活性 . 基于结合能值的分子对接结果支持了这些化合物抗氧化活性的实验结果 .
过渡金属配合物的合成
咪唑衍生物可以与第一排过渡金属(Co (II)、Ni (II)、Cu (II)、Mn (II) 和 Zn (II))的盐反应,得到金属配合物 . 与配体相比,这些配合物对各种细菌和真菌菌株的毒性更高 .
材料科学
咪唑衍生物的荧光特性使其适用于光学和摄影领域 . 它们也用作纺织品的增白剂 .
农业
咪唑衍生物在农业领域有许多应用,例如杀虫剂、杀菌剂、除草剂和植物生长调节剂 .
计算研究
为了更好地了解结构,还对这些化合物进行了计算研究。 在配体及其金属配合物中观察到明显的分子内电荷转移 .
属性
IUPAC Name |
4-(1H-imidazol-2-yl)-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10/h2-6H,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXSZESDOPBUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC=CN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2458665.png)
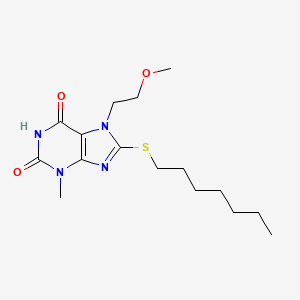
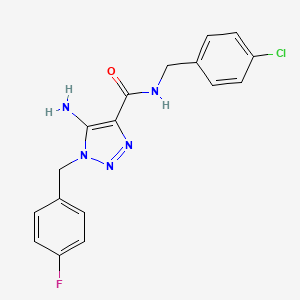
![sodium 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,3-benzodiazol-1-yl]acetate](/img/structure/B2458671.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2458673.png)
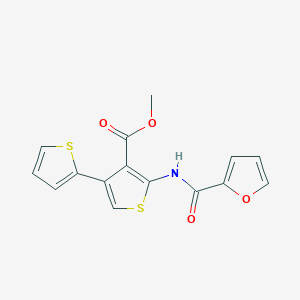
![Ethyl hexahydrospiro[cyclohexane-1,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2458675.png)
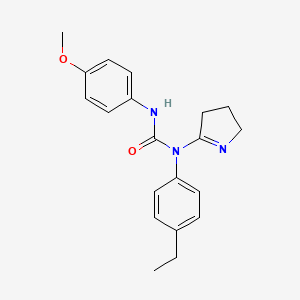
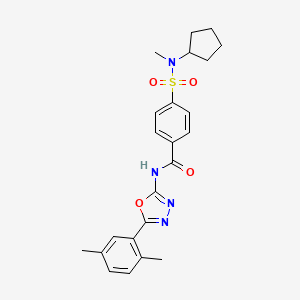
![6-[[4-(4-fluorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2458679.png)
![Methyl 2-((3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2458682.png)
![4-[(3-Methylpyrazin-2-yl)oxy]oxolan-3-amine](/img/structure/B2458686.png)
![2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl hydrogen carbonate](/img/structure/B2458687.png)

